molecular formula C10H8O2 B11919467 3-Hydroxynaphthalen-1(4H)-one

3-Hydroxynaphthalen-1(4H)-one

Cat. No.: B11919467
M. Wt: 160.17 g/mol
InChI Key: OOWXYCVVEKMPDJ-UHFFFAOYSA-N
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Description

3-Hydroxynaphthalen-1(4H)-one: is an organic compound with the molecular formula C₁₀H₈O₂ It is a derivative of naphthalene, characterized by a hydroxyl group (-OH) attached to the third carbon and a ketone group (=O) at the first carbon in the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxynaphthalen-1(4H)-one typically involves the following steps:

    Naphthalene Hydroxylation: Naphthalene is hydroxylated using reagents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like iron(III) chloride (FeCl₃) to form 3-hydroxynaphthalene.

    Oxidation: The hydroxylated naphthalene is then oxidized using an oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce the ketone group, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. Catalysts and reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxynaphthalen-1(4H)-one undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of naphthoquinones.

    Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

    Oxidation: Naphthoquinones.

    Reduction: 3-Hydroxy-1-naphthalenol.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

3-Hydroxynaphthalen-1(4H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxynaphthalen-1(4H)-one involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.

    Reactive Oxygen Species (ROS) Generation: It may induce the production of reactive oxygen species, leading to oxidative stress and cell damage.

    Signal Transduction Modulation: It can modulate signal transduction pathways, influencing cellular processes such as apoptosis and proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthol: Similar structure but lacks the ketone group.

    2-Hydroxynaphthalene: Hydroxyl group at a different position.

    Naphthoquinone: Contains two ketone groups.

Properties

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

4-hydroxy-1H-naphthalen-2-one

InChI

InChI=1S/C10H8O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-4,6,12H,5H2

InChI Key

OOWXYCVVEKMPDJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=CC1=O)O

Origin of Product

United States

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